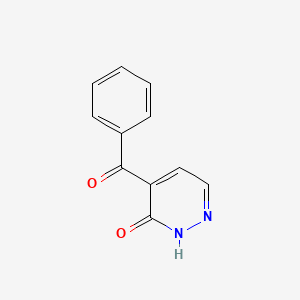
4-Benzoylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a benzoyl group attached to the fourth position of the pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpyridazin-3(2H)-one typically involves the homolytic alkylation and acylation of pyridazine derivatives. One common method includes the reaction of pyridazine with benzoyl radicals, which results in the formation of 4-benzoylpyridazine. This intermediate can then be oxidized using reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 4,5-dibenzoylpyridazine.
Reduction: Reduction reactions can convert the compound into its corresponding carbinol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Nucleophiles such as amines and alcohols
Major Products Formed:
Oxidation: 4,5-Dibenzoylpyridazine
Reduction: this compound carbinol
Substitution: Various substituted pyridazines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Benzoylpyridazin-3(2H)-one is primarily based on its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Benzoylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:
4-Benzylpyridazine: Similar structure but with a benzyl group instead of a benzoyl group.
4,5-Dibenzoylpyridazine: Contains an additional benzoyl group at the fifth position.
4-Benzoylpyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138366-12-8 |
|---|---|
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
5-benzoyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8N2O2/c14-10(8-4-2-1-3-5-8)9-6-7-12-13-11(9)15/h1-7H,(H,13,15) |
Clé InChI |
VMKRRKFPWMXKOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
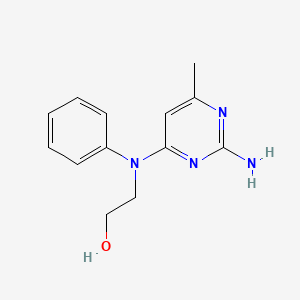
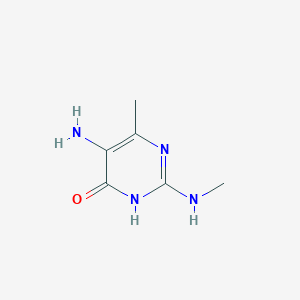
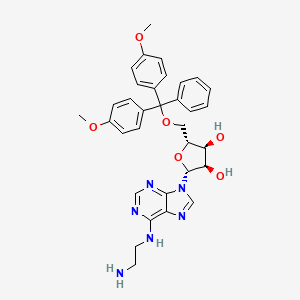
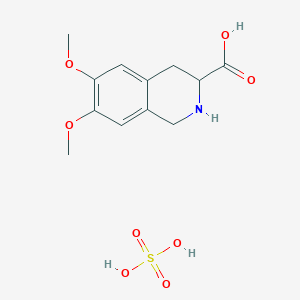

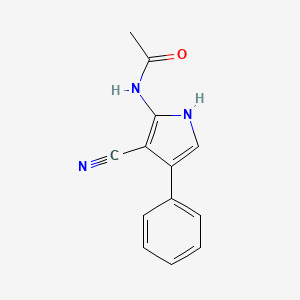
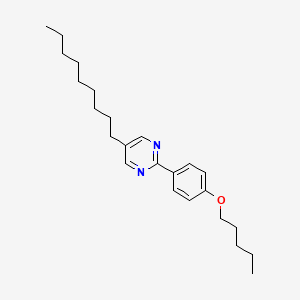
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
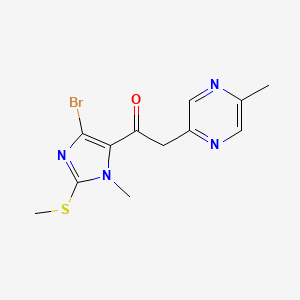
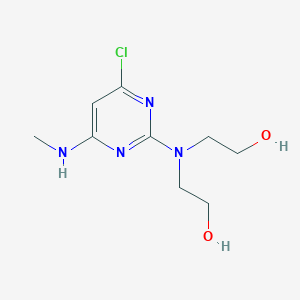
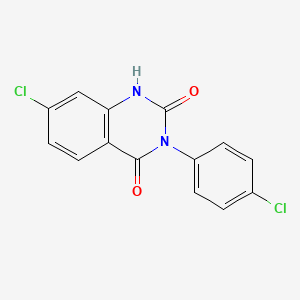
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
